molecular formula C7H5N3O2 B1294632 4-Nitro-1H-indazole CAS No. 2942-40-7

4-Nitro-1H-indazole

Cat. No.: B1294632
CAS No.: 2942-40-7
M. Wt: 163.13 g/mol
InChI Key: WBTVZVUYPVQEIF-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The nitro group at the 4-position of the indazole ring significantly influences its chemical properties and reactivity

Biochemical Analysis

Biochemical Properties

4-Nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where this compound acts as an inhibitor . This inhibition can modulate the immune response by affecting the tryptophan metabolism pathway. Additionally, this compound has been shown to interact with various kinases, influencing cell signaling pathways and potentially leading to anti-inflammatory and anticancer effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Moreover, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of IDO1 by binding to its active site, thereby preventing the conversion of tryptophan to kynurenine . This inhibition can result in the modulation of immune responses and has potential therapeutic implications for cancer and other diseases . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can occur over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating key enzymes in these pathways . For instance, this compound can inhibit the activity of IDO1, leading to alterations in the tryptophan metabolism pathway . This inhibition can result in changes in the levels of metabolites, such as kynurenine and serotonin, which have important physiological and pathological implications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . This distribution pattern can affect its efficacy and target specificity in different tissues and cell types .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with key biomolecules involved in cellular processes . This subcellular localization can influence its ability to modulate gene expression, enzyme activity, and other cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 1H-indazole. This process typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 4-position.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with hydrazine can lead to the formation of this compound through an intramolecular cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, the reaction with nucleophiles such as amines or thiols can lead to the formation of substituted indazole derivatives.

    Oxidation: Although less common, the indazole ring can undergo oxidation under specific conditions to form oxo-indazole derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Amino-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxo-indazole derivatives.

Scientific Research Applications

4-Nitro-1H-indazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of novel materials, including dyes and pigments, due to its aromatic structure and electronic properties.

Comparison with Similar Compounds

4-Nitro-1H-indazole can be compared with other nitro-substituted indazoles and related heterocycles:

    5-Nitro-1H-indazole: Similar in structure but with the nitro group at the 5-position, which can lead to different reactivity and biological activity.

    7-Nitroindazole: Known for its role as a selective inhibitor of neuronal nitric oxide synthase, highlighting the importance of nitro group positioning.

    1H-Indazole: The parent compound without the nitro group, used as a precursor for various substituted indazoles.

Properties

IUPAC Name

4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTVZVUYPVQEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183637
Record name Indazole, 4-nitro-
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-40-7
Record name 4-Nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-40-7
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Record name 4-Nitroindazole
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Record name 4-Nitroindazole
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Record name Indazole, 4-nitro-
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Record name 4-nitro-1H-indazole
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Record name 4-NITROINDAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-3-nitroaniline (2.27 g, 14.91 mmol) in acetic acid (60 mL) was added a solution of sodium nitrite (1.13 g, 1.1 eq.) in water (5 mL). After 2 hours, the deep red solution was poured onto ice/water and the precipitate collected by filtration to yield 4-nitro-1H-indazole (67) (1.98 g, 81%).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-3-nitro aniline (200 g, 1.315 moles), acetic acid (8000 ml) was cooled to 15-20° C. and a solution of sodium nitrite (90.6 g, 1.315 moles) in water (200 ml) was slowly added over 30 min. After the addition, the reaction temp. was increased to 25-30° C. and the reaction was stirred at this temp for 2-3 h. Reaction progress was monitored by TLC and after completion of reaction product was filtered and residue was washed with acetic acid (1000 ml). Acetic acid was distilled under vacuum (550 mm of Hg) below 80° C. and water (8000 ml) was added, cooled to 25-30° C. and stirred for 30 min. The slurry was filtered and washed with water (1000 ml). Crude product was dried under heating at 70-80° C. for 2 hours, then was taken in 5% ethyl acetate/n-hexane (100:2000 ml) solution and stirred for 1-1.5 h at ambient temperature. The suspension was filtered and washed with 5% ethyl acetate/n-hexane mixture (25:475 ml). The product obtained was dried under vacuum at below 80° C. for 10-12 h to give 4-nitro-1H-indazole as a brown solid (150 g, 70%): mp: 200-203° C.; 1H NMR (200 MHz, CDCl3) δ 13.4 (br, 1H), 8.6 (s, 1H), 8.2-7.95 (dd, 2H), 7.4 (m, 1H). ESMS m/z 164 (M+1). Purity: 95% (HPLC)
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
8000 mL
Type
reactant
Reaction Step One
Quantity
90.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Alternatively, to a 4-necked 5-L jacketed round bottom flask fitted with a mechanical stirrer and a thermocouple was charged the nitroaniline (100 g, 1.0 equiv.) and acetic acid (2000 mL). The solution was cooled to 14° C. A chilled to ˜1° C. (ice-water bath) solution of sodium nitrite (100 g, 2.2 equiv.) in water (250 mL) was added quickly in one portion. The internal temperature rose from 14° C. to 27.6° C. over 5 min., stayed at this temperature for 5 min. before gradually cooling to 15° C. The mixture was stirred for 24 h after which it was concentrated in vacuo to an approximate volume of 500 mL. The residue was reslurried in water (1800 mL) at ambient temperature for 21 hours. The orange solid was filtered, washed with water (3×250 mL), and dried in a vacuum oven at 70° C. to afford 97.0 g of 4-nitroindazole as a bright orange solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The isomeric mixture of 1-benzyl-4-nitroindazole and 2-benzyl-4-nitroindazole obtained by the benzylation of 4-nitroindazole is reduced with hydrazine and Raney nickel in methanol and subsequently heated with excess sodium hydrogen sulphite in water. The 1-benzyl-4-aminoindazole (m.p. 73°-75° C.) thereby remains undissolved. Upon acidifying the solution, 2-benzyl-4-hydroxyindazole precipitates out and is obtained in the form of colorless crystals; m.p. 172°-174° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyl-4-nitroindazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can the regioselectivity of C–H arylation reactions involving 1-Methyl-4-Nitro-1H-indazole be controlled?

A1: Yes, recent research demonstrates that the regioselectivity of C–H arylation reactions with 1-Methyl-4-Nitro-1H-indazole can be effectively controlled by manipulating the solvent and ligand used in the reaction. [] For instance, using a bidentate ligand in dimethylacetamide (DMA) promotes arylation at the C7 position of the indazole ring. Conversely, employing a phosphine ligand in water directs the arylation to the C3 position. [] This control over regioselectivity offers a versatile approach for synthesizing diversely substituted indazole derivatives.

Q2: What is the significance of the "S-type sugar pucker" conformation observed in the crystal structure of 1‐(2‐Deoxy‐β‐d‐erythro‐pento­furan­osyl)‐4‐nitro‐1H‐indazole?

A2: The "S-type sugar pucker" conformation observed in the crystal structure of 1‐(2‐Deoxy‐β‐d‐erythro‐pento­furan­osyl)‐4‐nitro‐1H‐indazole provides valuable insights into the molecule's three-dimensional shape and potential interactions. [] This specific conformation, along with the anti conformation of the glycosidic bond, influences the molecule's overall spatial arrangement, potentially affecting its binding affinity and activity in biological systems. Further studies are needed to fully elucidate the implications of this conformation on the molecule's biological properties.

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